N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
The compound N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a fused thieno[3,4-c]pyrazole core and a 6-oxo-3-phenylpyridazine moiety. Crystallographic studies of analogous compounds (e.g., using SHELX software ) highlight the importance of hydrogen-bonding networks in stabilizing molecular conformations .
Properties
Molecular Formula |
C18H17N5O2S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H17N5O2S/c1-22-18(13-10-26-11-15(13)20-22)19-16(24)9-23-17(25)8-7-14(21-23)12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,19,24) |
InChI Key |
DRNUJCLVHFNTIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound notable for its diverse biological activities. The unique structural features of this compound, which include thieno and pyridazine moieties, contribute significantly to its pharmacological potential. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 421.56 g/mol. Its structure comprises multiple heterocyclic rings that enhance its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O2S |
| Molecular Weight | 421.56 g/mol |
| LogP | 2.427 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 73.674 Ų |
Biological Activities
Research indicates that compounds with thieno and pyridazine structures exhibit significant biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, with studies indicating effective inhibition of both Gram-positive and Gram-negative organisms.
- Anti-inflammatory Properties : Similar derivatives have been reported to possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Antitumor Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
Mechanistic Insights
The biological mechanisms of this compound can be attributed to its ability to interact with specific enzymes and receptors in cells. For instance:
- Protein Tyrosine Phosphatase Inhibition : Compounds in this class may act as inhibitors of PTP1B, which is involved in insulin signaling pathways.
- Reactive Oxygen Species Modulation : Some derivatives have shown the ability to modulate oxidative stress parameters, contributing to their antioxidant properties.
Case Studies
Several studies highlight the biological activity of similar compounds:
- Antimicrobial Study : A derivative exhibited an MIC (Minimum Inhibitory Concentration) value of against a specific bacterial strain . This suggests that the compound has considerable antimicrobial potency.
- Cytotoxicity Assessment : In vitro assays demonstrated that related thieno-pyridazine derivatives reduced cell viability in cancer cell lines by more than 50% at concentrations below . This indicates a promising anticancer activity.
Comparative Analysis
To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-methoxyphenyl)-pyridazinone | Pyridazine ring with methoxy substitution | Analgesic |
| 4-amino-N-(4-(4-methylpyridazinon)phenyl)benzamide | Amide linkage with pyridazinone | Anti-inflammatory |
| 5-(1H-pyrazolyl)-2-[6-amino-pyridazinone] | Pyrazole and pyridazine fusion | Antitumor |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Comparative Insights:
Aromatic Systems and Hydrogen Bonding: The target compound’s pyridazinone ring provides additional hydrogen-bonding sites (ketone and pyridazine N-atoms) compared to the fluorophenyl analog in , which relies solely on the amide and fluorine for polarity. This may enhance target affinity in enzyme-binding pockets . The ethoxy-methoxyphenyl substituent in introduces steric hindrance and solubility via sulfonyl groups, whereas the target compound’s methyl group balances lipophilicity without compromising aromatic interactions.
Molecular Weight and Complexity :
- The target compound (402.45 g/mol) is intermediate in size between the simpler fluorophenyl analog (277.32 g/mol) and the bulky sulfonyl-containing derivative (545.60 g/mol) . This positions it as a candidate for oral bioavailability, adhering to Lipinski’s rule of five.
The piperidine and tetrahydrofuran groups in suggest CNS penetration, whereas the target compound’s thiophene-pyrazole core may favor peripheral tissue targeting.
Crystallographic and Stability Considerations :
- Analogous compounds (e.g., ) with fewer substituents exhibit simpler hydrogen-bonding patterns, while the target’s fused rings may lead to more complex crystal packing, as inferred from SHELX-refined structures .
Research Findings and Gaps:
- Patent Analysis : The sulfonyl-containing analog in is patented for enhanced stability, suggesting that similar modifications to the target compound (e.g., introducing sulfonyl groups) could optimize pharmacokinetics.
- Hydrogen-Bonding Patterns: The target’s pyridazinone moiety may form stronger intermolecular interactions than the fluorophenyl group in , as predicted by graph-set analysis .
Preparation Methods
Synthesis of the Thieno[3,4-c]pyrazole Core
The thieno[3,4-c]pyrazole scaffold is synthesized via cyclocondensation reactions between thiophene derivatives and hydrazines. A representative protocol involves reacting 3-methylthiophene-2-carboxylate with methylhydrazine in ethanol under reflux, yielding 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazole.
Cyclocondensation of 1,3-Diketones with Hydrazines
Cyclocondensation of 1,3-diketones (e.g., acetylthiophene derivatives) with substituted hydrazines remains a cornerstone method. For example, Girish et al. demonstrated nano-ZnO-catalyzed condensation of ethyl acetoacetate with phenylhydrazine to form 1,3,5-substituted pyrazoles in 95% yield. Adapting this approach, 3-methylthiophene-2-acetylacetone reacts with methylhydrazine in ethanol under acidic conditions, producing the thieno[3,4-c]pyrazole intermediate.
Regioselective Modifications
Regioselectivity challenges arise during cyclization due to competing reaction pathways. Katritzky et al. addressed this by employing α-benzotriazolylenones to direct substituent placement. For the target compound, introducing a methyl group at the 2-position of the thieno[3,4-c]pyrazole ensures regiochemical control, achieved by using methyl-substituted thiophene precursors.
Preparation of the Pyridazinone Moiety
The 6-oxo-3-phenylpyridazin-1(6H)-yl segment is synthesized via nucleophilic addition of hydrazines to 4-acylsydnones. A method by Dadiboyena et al. involves reacting 3-arylsydnones with arylhydrazines under microwave irradiation.
Sydnone-Hydrazine Cycloaddition
4-Acetyl-3-phenylsydnone reacts with phenylhydrazine in acetic acid to form 1-(3-phenylsydnon-4-yl)ethylidene)-2-phenylhydrazine. Subsequent heating in aqueous ammonia yields 3-phenylpyridazin-6(1H)-one. Microwave-assisted synthesis reduces reaction times from 12 hours to 8 minutes, enhancing efficiency (yield: 72–78%).
Oxidation and Aromatization
Oxidative aromatization of dihydropyridazines using manganese dioxide or dichlorodicyanoquinone (DDQ) converts intermediates into pyridazinones. For example, 3-phenyl-4,5-dihydropyridazin-6-one treated with DDQ in dichloromethane affords 3-phenylpyridazin-6(1H)-one in 85% yield.
Coupling Reactions to Form the Acetamide Bridge
The acetamide linkage is constructed via carbodiimide-mediated coupling between the thieno[3,4-c]pyrazole-3-amine and 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid.
Activation of Carboxylic Acid
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is activated using 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Triethylamine is added to maintain a basic pH, preventing premature hydrolysis.
Amide Bond Formation
The activated acid reacts with 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine at 0°C for 2 hours, followed by stirring at room temperature for 24 hours. Post-reaction extraction with ethyl acetate and water, followed by recrystallization from ethanol, yields the target compound (yield: 68–73%).
Table 1: Optimization of Coupling Conditions
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | 73 | |
| Catalyst | DMF (4 drops) | 72 | |
| Coupling Agent | EDC | 70 | |
| Reaction Time | 24 hours | 68 | |
| Temperature | 0°C → RT | 73 |
Alternative Synthetic Routes
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Recrystallization from ethanol:water (3:1) enhances purity to >98% (HPLC). Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with the formation of the thienopyrazole core via cyclization of thiourea derivatives with α,β-unsaturated ketones. Subsequent functionalization includes coupling the pyridazinone moiety via nucleophilic substitution or amidation. Key steps require temperature control (e.g., reflux in ethanol at 80°C) and catalysts like triethylamine to optimize yields (≥65%) . Purification is typically achieved using column chromatography (silica gel, ethyl acetate/hexane gradient), with structural validation via H NMR (δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Characterization employs spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., pyridazinone carbonyl at ~170 ppm) and confirm regioselectivity .
- Mass Spectrometry : HRMS ensures molecular ion peaks match the theoretical mass (e.g., [M+H] at m/z 423.12).
- HPLC : Purity analysis (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What preliminary biological screening methods are used to assess activity?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition Assays : For acetylcholinesterase (AChE), using Ellman’s method (IC determination via absorbance at 412 nm) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HepG2) with IC values calculated using nonlinear regression .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amidation step?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, catalyst loading). For instance, a central composite design (CCD) with factors like DMF/THF ratio (60–90%) and reaction time (12–24 hours) can model interactions. Response surface methodology (RSM) optimizes yield, with validation via ANOVA (p < 0.05 for significant factors) . Microwave-assisted synthesis (100 W, 120°C, 30 min) may also enhance efficiency by reducing side reactions .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to AChE (PDB ID 4EY7). Dock the compound’s 3D structure (optimized via DFT at B3LYP/6-31G**) into the active site, scoring binding affinities (ΔG ≤ -8.5 kcal/mol suggests strong interaction) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigate via:
- Blind Replicates : Perform triplicate assays with internal controls (e.g., donepezil for AChE).
- Selectivity Profiling : Test against related enzymes (e.g., butyrylcholinesterase) to rule out cross-reactivity .
- SPR Analysis : Surface plasmon resonance quantifies binding kinetics (k/k) to confirm target specificity .
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1.2 HCl, 8.0 NaOH), heat (60°C), and UV light. Monitor degradation via LC-MS/MS to identify metabolites (e.g., hydrolyzed acetamide fragment at m/z 198.08) .
- Stability Indicating Methods : Develop a validated UPLC method (ICH guidelines) with a QDa detector to track degradation products .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
